4-Isopropyl-3-methylphenyl acetate
Description
4-Isopropyl-3-methylphenyl acetate is an aromatic ester characterized by a phenyl ring substituted with an isopropyl group at the 4-position and a methyl group at the 3-position, esterified with acetic acid. These methods suggest that esterification of 4-isopropyl-3-methylphenol with acetic anhydride or acetyl chloride could be a plausible route for its production.
Substituted phenyl acetates are commonly used as flavoring agents or odor modifiers, where the isopropyl and methyl groups may enhance volatility or stability compared to simpler aromatic esters .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-8(2)12-6-5-11(7-9(12)3)14-10(4)13/h5-8H,1-4H3 |
InChI Key |
DDBMQWAAZQBRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-isopropyl-3-methylphenyl acetate and related esters:
Key Observations :
- Ring Type : 2-(4-Methyl-3-cyclohexenyl)isopropyl acetate features a cyclohexenyl ring, which introduces ring strain and may alter volatility compared to aromatic analogs .
- Polymerization Potential: Vinyl acetate’s unsaturated vinyl group enables polymerization into polyvinyl acetate (PVA), a property absent in fully saturated esters like the target compound .
Functional Advantages :
- The methyl-isopropyl substitution in this compound likely improves lipophilicity, making it more suitable for hydrophobic formulations (e.g., long-lasting perfumes) compared to 4-isopropylphenyl acetate.
- Cyclohexenyl analogs (e.g., 2-(4-methyl-3-cyclohexenyl)isopropyl acetate) may exhibit higher thermal stability due to their alicyclic structure .
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